molecular formula C6H6N2O4 B178244 2-Methoxy-4-nitropyridine-n-oxide CAS No. 14395-39-2

2-Methoxy-4-nitropyridine-n-oxide

Cat. No.: B178244
CAS No.: 14395-39-2
M. Wt: 170.12 g/mol
InChI Key: WADMMVURLOMLRC-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitropyridine-n-oxide is an organic compound with the molecular formula C6H6N2O4. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methoxy group (-OCH3) at the 2-position, a nitro group (-NO2) at the 4-position, and an oxide group (-O) at the 1-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-nitropyridine-n-oxide can be synthesized through a multi-step process. One common method involves the nitration of pyridine N-oxide. The nitration reaction is typically carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) at elevated temperatures. The reaction conditions must be carefully controlled to avoid polynitration and ensure high selectivity for the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow methodologies. This approach minimizes the accumulation of highly energetic and potentially explosive nitration products, enabling safe scale-up. Continuous extraction and microreaction technology are employed to enhance process safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-nitropyridine-n-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction: 2-Methoxy-4-aminopyridine 1-oxide.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-nitropyridine-n-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-nitropyridine-n-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Methoxy-4-nitropyridine-n-oxide can be compared with other nitropyridine derivatives:

    2-Methoxy-3-nitropyridine 1-oxide: Similar structure but with the nitro group at the 3-position.

    2-Methoxy-5-nitropyridine 1-oxide: Similar structure but with the nitro group at the 5-position.

    4-Nitropyridine 1-oxide: Lacks the methoxy group, making it less sterically hindered and potentially more reactive in certain reactions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .

Properties

IUPAC Name

2-methoxy-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6-4-5(8(10)11)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADMMVURLOMLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342168
Record name 2-Methoxy-4-nitropyridine-n-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14395-39-2
Record name 2-Methoxy-4-nitropyridine-n-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30 ml of concentrated sulfuric acid, cooled to 0° C., are added to 15.5 g of 2-methoxypyridine N-oxide hydrochloride, after which 42 ml of fuming nitric acid and 14 ml of concentrated sulfuric acid are added dropwise at 0° C. After the temperature has been allowed to rise, the reaction mixture is heated for 3 hours at 90°-100° C. and is then cooled and poured onto 50 g of ice. It is neutralized to pH 7 by the addition of concentrated aqueous ammonia at a temperature below 10° C. The aqueous phase is extracted 6 times with methylene chloride, the organic phase is then dried over sodium sulfate and concentrated and 11 g of a yellow solid corresponding to a mixture of 2-methoxy-4-nitropyridine N-oxide and 2-methoxy-5-nitropyridine N-oxide are recovered. The 2 products are separated by chromatography on silica using a methylene chloride/methanol mixture (95/5) as the eluent. 6.3 g of 2-methoxy-4-nitropyridine N-oxide are collected.
Name
2-methoxypyridine N-oxide hydrochloride
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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